6-(Azetidin-1-ylsulfonyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Azetidin-1-ylsulfonyl)nicotinic acid is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol . This compound is characterized by the presence of an azetidine ring attached to a sulfonyl group, which is further connected to a nicotinic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinic acid typically involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions often involve the use of ethanol as a solvent at room temperature, followed by treatment with potassium hydroxide in dimethylformamide (DMF) to generate the desired product .
Industrial Production Methods
. These methods ensure high purity and consistency, making the compound suitable for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Azetidin-1-ylsulfonyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Azetidin-1-ylsulfonyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit carbonic anhydrase III, which plays a role in lipid metabolism and cancer progression . The exact pathways and molecular targets are still under investigation, but its effects on enzyme activity and metabolic processes are of significant interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Hexyloxy)pyridine-3-carboxylic acid: Another nicotinic acid derivative with potential enzyme inhibitory activity.
Nicotinic acid (Niacin): A well-known compound used in lipid-lowering therapies.
Isonicotinic acid: A structural isomer of nicotinic acid with different biological activities.
Uniqueness
6-(Azetidin-1-ylsulfonyl)nicotinic acid is unique due to the presence of the azetidine ring and sulfonyl group, which confer distinct chemical properties and potential biological activities. Its ability to inhibit specific enzymes and participate in diverse chemical reactions makes it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C9H10N2O4S |
---|---|
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O4S/c12-9(13)7-2-3-8(10-6-7)16(14,15)11-4-1-5-11/h2-3,6H,1,4-5H2,(H,12,13) |
InChI-Schlüssel |
KWTZUSWBNAXWKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.